molecular formula C7H6N2O B567968 1H-Pyrrolo[2,3-b]pyridin-2-ol CAS No. 1261802-66-7

1H-Pyrrolo[2,3-b]pyridin-2-ol

Cat. No.: B567968
CAS No.: 1261802-66-7
M. Wt: 134.138
InChI Key: PUYPZQKEBDHBLM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-2-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-2-ol has a wide range of scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Research on 1H-Pyrrolo[2,3-b]pyridin-2-ol and its derivatives is ongoing, with a focus on their potential as inhibitors of various biological targets . These compounds may have significant potential in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridin-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration, nitrosation, bromination, and iodination predominantly occur at the 3-position .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridin-2-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYPZQKEBDHBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705528
Record name 1H-Pyrrolo[2,3-b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261802-66-7
Record name 1H-Pyrrolo[2,3-b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is significant about the use of 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol in this synthesis?

A1: This compound is highlighted as a useful reactant for what the researchers term a "formal C3-electrophilic reaction" []. This means it readily undergoes reactions where an electrophile (electron-seeking species) attacks the carbon at the 3-position of the molecule. This reactivity is crucial for introducing the necessary chemical groups to eventually form the 7-azaindole skeleton found in both 7-azaserotonin and 7-azamelatonin.

Q2: What is the role of the lactone derivative mentioned in the abstract?

A2: The reaction of 3-bromo-5-methoxy-1-tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ol with Meldrum's acid yields a lactone derivative. This derivative serves as a key intermediate in the synthesis []. It allows for the controlled introduction of a C2 unit into the structure, which is essential for building the final target molecules.

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